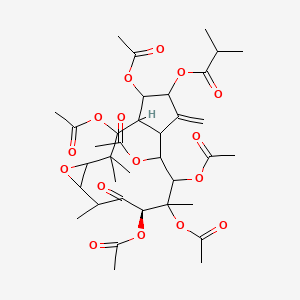
3,4,7,8,9,10a-Hexakis(acetyloxy)-2,2,9,12-tetramethyl-6-methylene-11-oxotetradecahydro-1aH-cyclopenta(5,6)cyclododeca(1,2-b)oxiren-5-yl 2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,7,8,9,10a-Hexakis(acétyloxy)-2,2,9,12-tétraméthyl-6-méthylène-11-oxotétradécahydro-1aH-cyclopenta(5,6)cyclododéca(1,2-b)oxirène-5-yl 2-méthylpropanoate est un composé organique complexe avec une structure unique. Il est caractérisé par de multiples groupes acétyloxy et un squelette cyclopenta-cyclododéca-oxirène.
Méthodes De Préparation
La synthèse du 3,4,7,8,9,10a-hexakis(acétyloxy)-2,2,9,12-tétraméthyl-6-méthylène-11-oxotétradécahydro-1aH-cyclopenta(5,6)cyclododéca(1,2-b)oxirène-5-yl 2-méthylpropanoate implique plusieurs étapes. La voie de synthèse commence généralement par la préparation de la structure de base cyclopenta-cyclododéca-oxirène, suivie de l'introduction de groupes acétyloxy par des réactions d'acétylation. Les conditions réactionnelles nécessitent souvent l'utilisation de catalyseurs et de solvants spécifiques pour obtenir des rendements et une pureté élevés. Les méthodes de production industrielles peuvent impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir la rentabilité et la scalabilité.
Analyse Des Réactions Chimiques
Ce composé subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent conduire à la formation d'alcools ou d'autres formes réduites.
Substitution : Les groupes acétyloxy peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et des nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions réactionnelles spécifiques et des réactifs utilisés.
Applications de la recherche scientifique
3,4,7,8,9,10a-Hexakis(acétyloxy)-2,2,9,12-tétraméthyl-6-méthylène-11-oxotétradécahydro-1aH-cyclopenta(5,6)cyclododéca(1,2-b)oxirène-5-yl 2-méthylpropanoate a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Il peut être étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine : La recherche peut se concentrer sur ses propriétés thérapeutiques potentielles et son utilisation dans le développement de médicaments.
Industrie : Il peut être utilisé dans la production de matériaux et de produits chimiques spécialisés.
Mécanisme d'action
Le mécanisme d'action de ce composé implique son interaction avec des cibles moléculaires spécifiques. Il peut se lier aux enzymes ou aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies impliquées peuvent inclure la transduction du signal, les processus métaboliques et la régulation de l'expression des gènes.
Applications De Recherche Scientifique
3,4,7,8,9,10a-Hexakis(acetyloxy)-2,2,9,12-tetramethyl-6-methylene-11-oxotetradecahydro-1aH-cyclopenta(5,6)cyclododeca(1,2-b)oxiren-5-yl 2-methylpropanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may focus on its potential therapeutic properties and use in drug development.
Industry: It can be used in the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparaison Avec Des Composés Similaires
Comparé à des composés similaires, le 3,4,7,8,9,10a-hexakis(acétyloxy)-2,2,9,12-tétraméthyl-6-méthylène-11-oxotétradécahydro-1aH-cyclopenta(5,6)cyclododéca(1,2-b)oxirène-5-yl 2-méthylpropanoate se distingue par sa structure unique et ses groupes fonctionnels. Les composés similaires comprennent d'autres dérivés cyclopenta-cyclododéca substitués par des acétyloxy, qui peuvent avoir des propriétés et des applications différentes. L'unicité de ce composé réside dans son arrangement spécifique de groupes acétyloxy et dans la présence d'une fraction méthylène-oxirène.
Propriétés
Numéro CAS |
188640-74-6 |
|---|---|
Formule moléculaire |
C36H50O16 |
Poids moléculaire |
738.8 g/mol |
Nom IUPAC |
[(9R)-2,9,10,11,12,16-hexaacetyloxy-3,3,7,10-tetramethyl-14-methylidene-8-oxo-5-oxatricyclo[11.3.0.04,6]hexadecan-15-yl] 2-methylpropanoate |
InChI |
InChI=1S/C36H50O16/c1-14(2)34(44)51-26-15(3)23-24(28(26)45-17(5)37)30(47-19(7)39)35(11,12)32-27(50-32)16(4)25(43)31(48-20(8)40)36(13,52-22(10)42)33(49-21(9)41)29(23)46-18(6)38/h14,16,23-24,26-33H,3H2,1-2,4-13H3/t16?,23?,24?,26?,27?,28?,29?,30?,31-,32?,33?,36?/m0/s1 |
Clé InChI |
HTCOOGBPZYCUIH-LDJDDPOMSA-N |
SMILES isomérique |
CC1C2C(O2)C(C(C3C(C(C(C([C@H](C1=O)OC(=O)C)(C)OC(=O)C)OC(=O)C)OC(=O)C)C(=C)C(C3OC(=O)C)OC(=O)C(C)C)OC(=O)C)(C)C |
SMILES canonique |
CC1C2C(O2)C(C(C3C(C(C(C(C(C1=O)OC(=O)C)(C)OC(=O)C)OC(=O)C)OC(=O)C)C(=C)C(C3OC(=O)C)OC(=O)C(C)C)OC(=O)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















